molecular formula C22H17N5O B2727334 3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine CAS No. 852453-63-5

3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine

Cat. No. B2727334
CAS RN: 852453-63-5
M. Wt: 367.412
InChI Key: AJSDPHQAEYBEBF-VMDSVTINSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is present in many natural products, including sugar derivatives, amino acids, nucleic acids, enzymes, and antibiotics .


Synthesis Analysis

Furfuryl alcohol, a derivative of furan, is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse .


Chemical Reactions Analysis

Furfuryl alcohol undergoes many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor and Antimicrobial Activities : The triazine scaffold, to which the compound belongs, has been extensively studied for its antitumor and antimicrobial properties. Derivatives of 1,2,4-triazines, including those with furan-2-yl groups, have shown a broad spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, and antiproliferative effects, making them promising candidates for the development of new therapeutic agents (Cascioferro et al., 2017). Additionally, heterocyclic compounds bearing the triazine scaffold have been highlighted for their biological significance, demonstrating potent pharmacological activity across different models, including anticancer, antimalarial, and anti-inflammatory effects (Tarawanti Verma et al., 2019).

Material Science Applications

Organic Electronics and Sensor Technology : The electron-deficient nature of the triazine core, coupled with its structural rigidity and planarity, makes it an excellent candidate for applications in organic electronics and sensor technology. The ability of triazine derivatives to engage in π-π stacking interactions is particularly valuable in the design of discotic liquid crystals, organic semiconductors, and photovoltaic materials, facilitating the development of advanced materials for electronic and optoelectronic devices (Segura et al., 2015).

Bioconjugation and Drug Delivery

Bioconjugation and Nano Delivery Systems : The triazine core is increasingly being explored for its utility in bioconjugation and as a component of drug delivery systems. The s-triazine structure, in particular, has been recognized for its ability to serve as a privileged structure in drug discovery and bioconjugation, offering a wide spectrum of activity and serving as a platform for the development of nano delivery systems for drugs. This versatility underscores the potential of triazine derivatives in enhancing the efficacy and specificity of therapeutic interventions (Anamika Sharma et al., 2021).

Safety and Hazards

Furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents . It has a flash point of 65 °C; 149 °F; 338 K .

properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c1-3-9-17(10-4-1)20-21(18-11-5-2-6-12-18)25-27-22(24-20)26-23-15-7-13-19-14-8-16-28-19/h1-16H,(H,24,26,27)/b13-7+,23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDPHQAEYBEBF-VMDSVTINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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